

RSS0680: A Multi-Kinase Degrader with Therapeutic Potential in Oncology

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An In-depth Technical Guide on the Core Therapeutic Applications of RSS0680 in Cancer

Executive Summary

RSS0680 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of a broad spectrum of kinases, many of which are implicated in cancer cell proliferation and survival. By hijacking the cell's natural protein disposal machinery, **RSS0680** offers a novel therapeutic modality to eliminate key oncogenic drivers. This document provides a comprehensive overview of the publicly available data on **RSS0680**, including its mechanism of action, quantitative kinase degradation profiles, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology.

Introduction to RSS0680

RSS0680 is a heterobifunctional small molecule that acts as a multi-kinase degrader. Its structure incorporates a ligand that binds to an E3 ubiquitin ligase and a separate ligand that binds to the target kinases, connected by a linker. This ternary complex formation facilitates the ubiquitination of the target kinase, marking it for degradation by the proteasome. This targeted protein degradation offers several advantages over traditional kinase inhibition, including the potential for more sustained pathway inhibition and the ability to target non-enzymatic scaffolding functions of kinases.





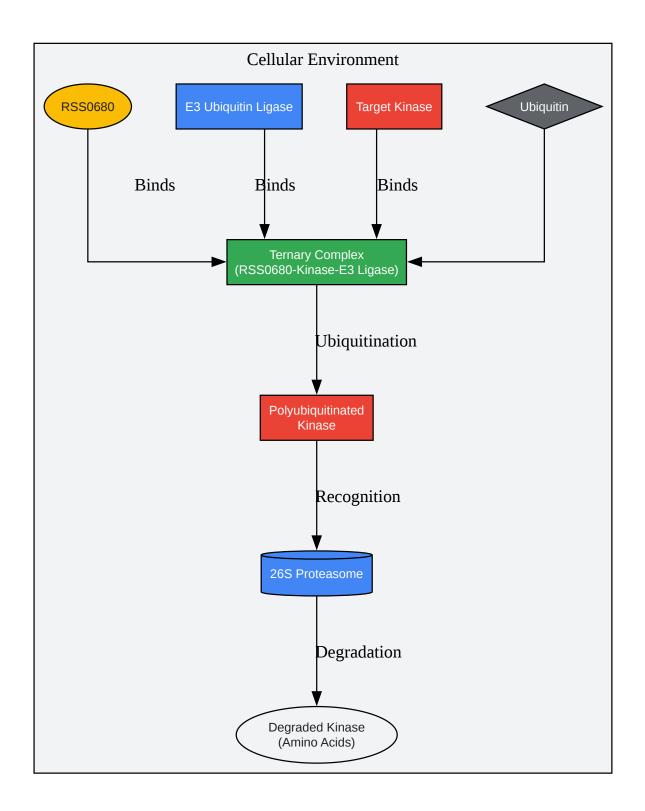


Initial commercial descriptions of **RSS0680** have caused some confusion by incorrectly associating it with a small noncoding RNA. However, its chemical formula ($C_{52}H_{64}N_{10}O_6S_3$) and CAS number (2769753-48-0) confirm that it is a small molecule consistent with its function as a PROTAC.

Mechanism of Action

As a PROTAC, **RSS0680**'s mechanism of action involves the recruitment of an E3 ubiquitin ligase to the target kinase. This induced proximity leads to the transfer of ubiquitin from an E2-ubiquitin conjugate to the kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of **RSS0680** to induce the degradation of multiple kinase molecules.





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Mechanism of action for the PROTAC RSS0680.



Quantitative Kinase Degradation Data

RSS0680 has been profiled for its ability to degrade kinases in the human T-cell acute lymphoblastic leukemia cell line, MOLT-4. The following table summarizes the key kinases degraded by **RSS0680**, as determined by a chemoproteomic screen.



Target Kinase	Family	Function in Cancer
CDK1	CMGC	Cell cycle progression, proliferation
CDK2	CMGC	Cell cycle progression, proliferation
CDK4	CMGC	Cell cycle progression, proliferation
CDK6	CMGC	Cell cycle progression, proliferation
WEE1	CMGC	Cell cycle checkpoint control
AAK1	Other	Clathrin-mediated endocytosis, potential role in receptor trafficking
GAK	Other	Clathrin-mediated endocytosis, potential role in receptor trafficking
SIK2	CAMK	Regulation of metabolic pathways
LIMK2	TKL	Cytoskeletal regulation, cell migration and invasion
STK17A	CAMK	Apoptosis and stress response
STK17B	CAMK	Apoptosis and stress response
MARK2	САМК	Cell polarity, microtubule dynamics
MARK4	САМК	Cell polarity, microtubule dynamics
MAPK6 (ERK3)	CMGC	Atypical MAPK, role in cell proliferation and differentiation



МАРКАРК5	CAMK	Downstream effector of p38 MAPK signaling
MKNK2	CAMK	Downstream of MAPK signaling, protein translation
RPS6KB1 (S6K1)	AGC	mTOR signaling, protein synthesis, cell growth
NEK9	Other	Mitotic progression
SNRK	CAMK	Metabolic stress sensing
STK35	Other	Limited information, potential role in cell cycle
EIF2AK4	Other	Amino acid starvation response
LATS1	AGC	Hippo signaling pathway, tumor suppression

Note: While it has been reported that **RSS0680** inhibits the proliferation of human cancer cell lines with IC50 values in the range of 0.109-7.08 μ M, specific, peer-reviewed data detailing the cell lines and corresponding IC50 values are not publicly available at this time.

Experimental Protocols

The following protocols are based on the methodologies described in the study "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development."

Cell Culture and Treatment

- Cell Line: MOLT-4 (human T lymphoblast, acute lymphoblastic leukemia)
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

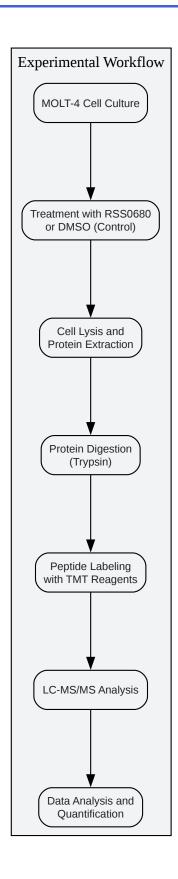


 Treatment: For kinase degradation profiling, MOLT-4 cells are treated with RSS0680 at the desired concentration (e.g., 1 μM) or DMSO as a vehicle control for a specified duration (e.g., 5 hours).

Chemoproteomic Kinase Degradation Profiling (Mass Spectrometry)

This protocol outlines a tandem mass tag (TMT)-based quantitative proteomics workflow to identify and quantify protein degradation.





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Chemoproteomic workflow for kinase degradation analysis.



- Cell Lysis: Following treatment, cells are harvested by centrifugation and lysed in a buffer containing 8 M urea and protease/phosphatase inhibitors.
- Protein Digestion: Protein concentration is determined, and proteins are reduced, alkylated, and digested overnight with trypsin.
- TMT Labeling: The resulting peptides are labeled with TMT (Tandem Mass Tag) reagents according to the manufacturer's protocol. This allows for the multiplexed analysis of different samples (e.g., control and **RSS0680**-treated) in a single mass spectrometry run.
- LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
- Data Analysis: The resulting spectra are searched against a human protein database to
 identify peptides and proteins. The TMT reporter ion intensities are used to quantify the
 relative abundance of each protein between the different treatment conditions. A significant
 decrease in the abundance of a kinase in the RSS0680-treated sample compared to the
 control indicates degradation.

Immunoblotting for Validation of Kinase Degradation

Western blotting is used to validate the degradation of specific kinases identified in the proteomic screen.

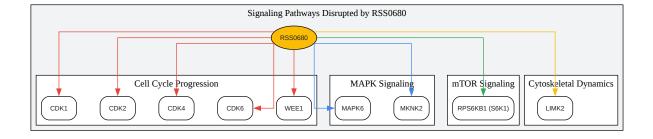
- Protein Extraction: MOLT-4 cells are treated with varying concentrations of **RSS0680** for a set time. Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).



- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
 incubated with a primary antibody specific for the target kinase. A loading control antibody
 (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
- Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for visualization. The band intensity is quantified to determine the extent of kinase degradation.

Affected Signaling Pathways

The kinases degraded by **RSS0680** are involved in several critical cancer-related signaling pathways. The broad-spectrum nature of **RSS0680** suggests that its anti-cancer effects are likely due to the simultaneous disruption of multiple oncogenic processes.



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Key signaling pathways impacted by **RSS0680**-mediated kinase degradation.

- Cell Cycle Control: By degrading key cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6)
 and the cell cycle checkpoint kinase WEE1, RSS0680 can induce cell cycle arrest and inhibit
 tumor cell proliferation.
- MAPK Signaling: The degradation of components of the MAPK signaling pathway, such as MAPK6 and MKNK2, can interfere with signal transduction that promotes cell growth and



survival.

- mTOR Pathway: Targeting RPS6KB1 (S6K1), a key downstream effector of the mTOR pathway, can disrupt protein synthesis and cell growth.
- Cytoskeletal Dynamics: The degradation of LIMK2 can affect cell motility and invasion, potentially reducing the metastatic potential of cancer cells.

Conclusion and Future Directions

RSS0680 represents a promising multi-kinase degrader with potential therapeutic applications in oncology. Its ability to induce the degradation of a wide range of kinases involved in critical cancer pathways highlights the potential of targeted protein degradation as a powerful anticancer strategy. Further preclinical studies are warranted to evaluate its efficacy and safety in various cancer models, including in vivo xenograft studies. The identification of specific cancer types that are particularly sensitive to **RSS0680** will be crucial for its future clinical development. Additionally, a more detailed characterization of its off-target effects and the elucidation of resistance mechanisms will be important considerations for its translation into a clinical candidate.

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